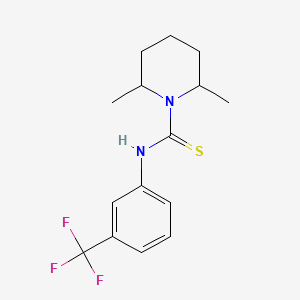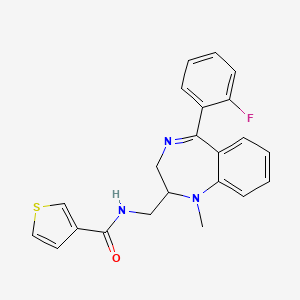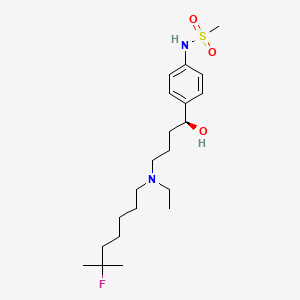
Trecetilide
Descripción general
Descripción
Trecetilide is a class III antiarrhythmic agent developed for the treatment of atrial flutter and fibrillation . It probably has effects on the cardiac myocyte membrane that are similar to ibutilide . It is being developed for both oral and intravenous administration . Unlike ibutilide, trecetilide has good oral bioavailability .
Synthesis Analysis
The synthesis of Trecetilide involves several steps, including the activation of butyric acid derivative with isobutyl chloroformate, coupling with ethylamine, reduction of the resulting butyramide derivative, and several other reactions . The synthesis process is complex and requires a good understanding of organic chemistry .Molecular Structure Analysis
Trecetilide has a molecular formula of C21H37FN2O3S . Its average mass is 416.594 Da and its mono-isotopic mass is 416.250885 Da . The structure of Trecetilide includes a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Trecetilide are complex and involve multiple steps . These include the activation of butyric acid derivative with isobutyl chloroformate, coupling with ethylamine, reduction of the resulting butyramide derivative, and several other reactions .Physical And Chemical Properties Analysis
Trecetilide has a molecular formula of C21H37FN2O3S . Its average mass is 416.594 Da and its mono-isotopic mass is 416.250885 Da . The structure of Trecetilide includes a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .Aplicaciones Científicas De Investigación
Antiarrhythmic Applications
Trecetilide has been explored as a potential treatment for cardiac arrhythmias, specifically as a class III antiarrhythmic agent. Hester et al. (2001) studied a series of ibutilide analogues, including trecetilide, for their antiarrhythmic activity and metabolic stability. Trecetilide demonstrated excellent antiarrhythmic activity and metabolic stability without proarrhythmic activity in rabbit models, making it a candidate for further development in this area (Hester et al., 2001). Additionally, Sager (2000) discussed various class III antiarrhythmic drugs under study, including trecetilide, highlighting its ongoing research for efficacy in patients with cardiac arrhythmias (Sager, 2000).
Analytical Detection in Plasma
Research by Buist et al. (1998) developed high-performance liquid chromatography methods for detecting trecetilide in plasma samples. This analytical technique is crucial for understanding the pharmacokinetics and pharmacodynamics of trecetilide in medical research (Buist, Hsu, & Walters, 1998).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for Trecetilide suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . It also suggests that dust formation and breathing mist, gas or vapours should be avoided . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and use personal protective equipment .
Propiedades
IUPAC Name |
N-[4-[(1S)-4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37FN2O3S/c1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27/h11-14,20,23,25H,5-10,15-17H2,1-4H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQUKWBLAHJOPX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171038 | |
| Record name | Trecetilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trecetilide | |
CAS RN |
180918-68-7 | |
| Record name | Trecetilide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180918687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trecetilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRECETILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R7HJU91EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






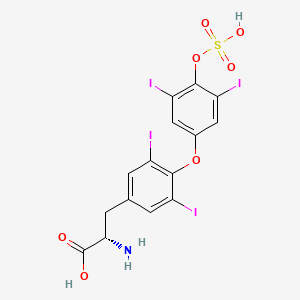
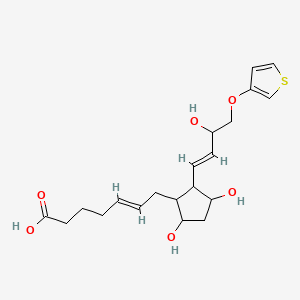
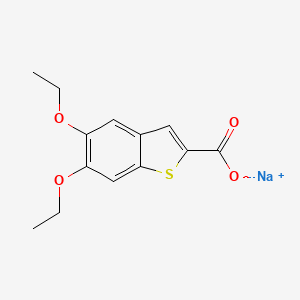
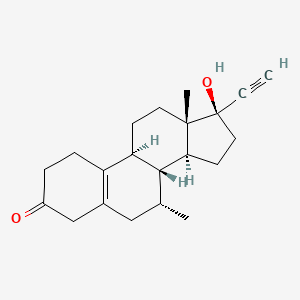
![7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one](/img/structure/B1683152.png)
